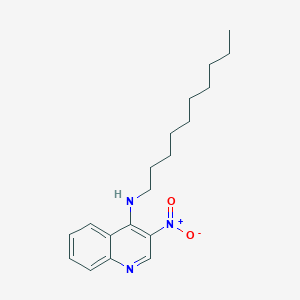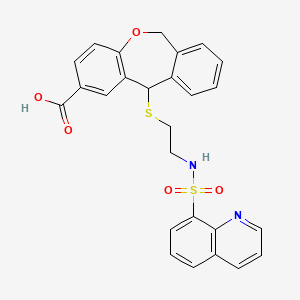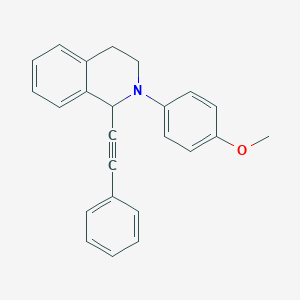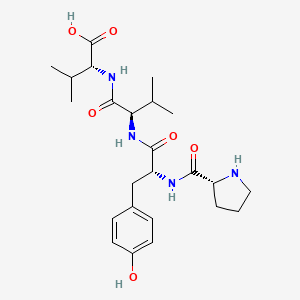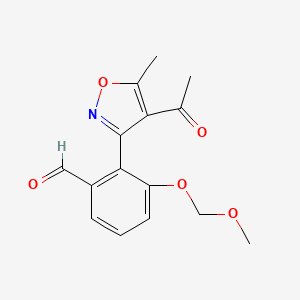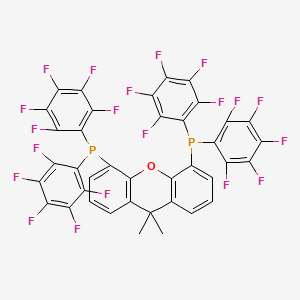
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-(5-nitro-2-furanyl)ethenyl)-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Dimethyl 2,6-dimethyl-4-(2-(5-nitrofuran-2-yl)vinyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a nitrofuran moiety and a dihydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Dimethyl 2,6-dimethyl-4-(2-(5-nitrofuran-2-yl)vinyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethyl-3,5-dicarbethoxy-4-(2-(5-nitrofuran-2-yl)vinyl)-1,4-dihydropyridine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Dimethyl 2,6-dimethyl-4-(2-(5-nitrofuran-2-yl)vinyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions, often in the presence of a base.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-Dimethyl 2,6-dimethyl-4-(2-(5-nitrofuran-2-yl)vinyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-Dimethyl 2,6-dimethyl-4-(2-(5-nitrofuran-2-yl)vinyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The dihydropyridine ring can interact with calcium channels, modulating their activity and affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Nitrofurantoin: A nitrofuran derivative with antimicrobial properties.
Amlodipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.
Uniqueness
(E)-Dimethyl 2,6-dimethyl-4-(2-(5-nitrofuran-2-yl)vinyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its combined structural features of both nitrofuran and dihydropyridine moieties. This dual functionality allows it to exhibit a wide range of chemical reactivity and biological activities, making it a versatile compound in scientific research.
Propriétés
Numéro CAS |
71160-15-1 |
|---|---|
Formule moléculaire |
C17H18N2O7 |
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
dimethyl 2,6-dimethyl-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H18N2O7/c1-9-14(16(20)24-3)12(15(10(2)18-9)17(21)25-4)7-5-11-6-8-13(26-11)19(22)23/h5-8,12,18H,1-4H3/b7-5+ |
Clé InChI |
XDFZEFNGTBHXCX-FNORWQNLSA-N |
SMILES isomérique |
CC1=C(C(C(=C(N1)C)C(=O)OC)/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)OC |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OC)C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


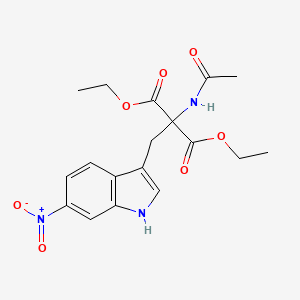
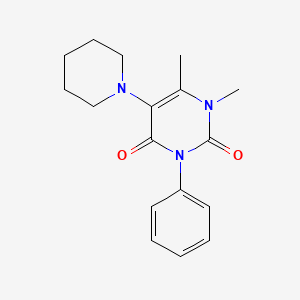

![N-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12899161.png)
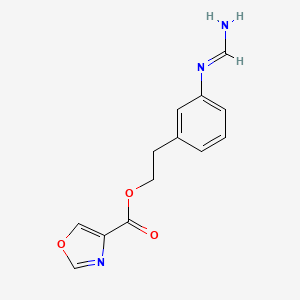
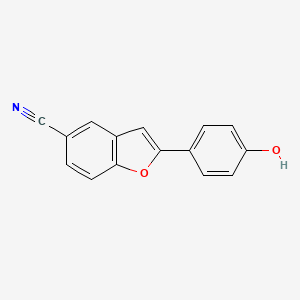
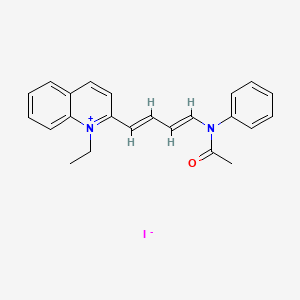
![[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol](/img/structure/B12899193.png)
